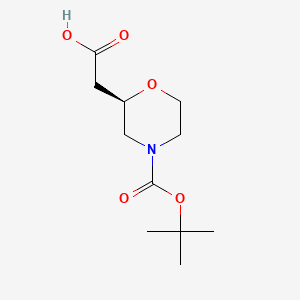

(R)-N-Boc-Morpholine-2-acetic acid

Description

Properties

IUPAC Name |

2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSISPMRGFJLDI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654178 | |

| Record name | [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257848-48-8 | |

| Record name | [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-N-Boc-Morpholine-2-acetic Acid: A Technical Guide for Drug Development Professionals

Introduction: (R)-N-Boc-Morpholine-2-acetic acid is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold and defined stereochemistry make it a valuable component in the design of novel therapeutics, particularly as an intermediate in the synthesis of selective norepinephrine reuptake inhibitors like reboxetine and its analogs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. While specific experimental data for properties such as melting point, boiling point, and pKa are not extensively reported in publicly available literature, the key identifying information and typical properties are summarized below.

| Property | Value |

| IUPAC Name | 2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid |

| CAS Number | 1257848-48-8 |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Physical Form | Solid |

| Storage Conditions | Sealed in a dry environment, at room temperature or refrigerated (2-8°C) for long-term stability. |

| Purity (Typical) | ≥97% |

Role in Drug Discovery

The primary utility of this compound is not in its direct biological activity, but rather as a crucial chiral intermediate. Its structure is incorporated into larger, more complex molecules to impart specific three-dimensional conformations that are essential for selective binding to biological targets. A notable application is in the synthesis of analogs of reboxetine, a selective norepinephrine reuptake inhibitor used in the treatment of depression.[1] The defined (R)-stereocenter of the morpholine ring is critical for the enantioselectivity of the final active pharmaceutical ingredient.

Experimental Protocols

Synthesis of the Chiral Morpholine Core

Protocol: Enantioselective Synthesis of (R)-N-Boc-Morpholine-2-Carboxylic Acid

-

Preparation of Racemic Precursor: The synthesis begins with the preparation of racemic n-butyl 4-benzylmorpholine-2-carboxylate. This is typically achieved by the condensation of N-benzylethanolamine with 2-chloroacrylonitrile, followed by cyclization and alcoholysis with n-butanol.

-

Enzyme-Catalyzed Kinetic Resolution: The racemic ester undergoes kinetic resolution using a highly selective enzyme (e.g., a lipase). The enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. This results in a mixture of the (R)-ester and the (S)-acid.

-

Separation: The resulting mixture of the unreacted (R)-ester and the hydrolyzed (S)-acid is separated. The organic layer contains the desired (R)-ester, while the aqueous layer contains the (S)-acid.

-

N-Protecting Group Exchange: The N-benzyl protecting group of the isolated (R)-ester is exchanged for an N-Boc group.

-

Ester Hydrolysis: The n-butyl ester of the N-Boc protected (R)-ester is hydrolyzed using a base (e.g., lithium hydroxide) to yield the final (R)-N-Boc-morpholine-2-carboxylic acid.

Analytical Characterization

A combination of analytical techniques is essential to confirm the identity, purity, and stereochemical integrity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Unambiguous structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically around 1.4 ppm. Other key signals would include multiplets for the morpholine ring protons and the protons of the acetic acid moiety.

-

¹³C NMR: The carbon NMR spectrum provides definitive evidence of the Boc group, with signals for the quaternary and methyl carbons of the tert-butyl group, as well as the carbamate carbonyl carbon.

-

Typical Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard pulse programs are used.

-

Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

-

2. High-Performance Liquid Chromatography (HPLC)

-

Purpose: Assessment of chemical and enantiomeric purity.

-

Reversed-Phase HPLC (for chemical purity):

-

Column: C18, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 210-220 nm.

-

-

Chiral HPLC (for enantiomeric purity):

-

Column: A chiral stationary phase (CSP), such as one based on a macrocyclic glycopeptide.

-

Mobile Phase: Typically a polar organic or reversed-phase system, which may include volatile buffers like ammonium trifluoroacetate for LC-MS compatibility.

-

Analysis: The (R)- and (S)-enantiomers will be separated into two distinct peaks, allowing for the calculation of enantiomeric excess (ee%).

-

3. Mass Spectrometry (MS)

-

Purpose: Confirmation of molecular weight and elemental composition.

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Analysis: ESI-MS will confirm the molecular weight by detecting the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. It is important to note that the Boc group can sometimes be labile under certain MS conditions, potentially leading to fragmentation. Using softer ionization techniques can help mitigate this.

Conclusion

This compound serves as a specialized and valuable building block in synthetic and medicinal chemistry. While it does not possess significant intrinsic biological activity, its defined stereochemistry and rigid structure are leveraged to create highly selective and potent drug candidates. A thorough understanding of its properties and the analytical methods required for its characterization is paramount for its effective use in drug discovery and development pipelines.

References

(R)-N-Boc-Morpholine-2-acetic acid CAS number 1257848-48-8

An In-depth Technical Guide on (R)-N-Boc-Morpholine-2-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 1257848-48-8, is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid morpholine scaffold and chiral center make it a valuable synthon for creating complex molecules with specific stereochemistry, which is often essential for potent and selective biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its key identifiers and known properties. Researchers are advised to obtain lot-specific data from their supplier's Certificate of Analysis.

| Property | Value | Source |

| CAS Number | 1257848-48-8 | [1][2][3] |

| Molecular Formula | C11H19NO5 | [1][4] |

| Molecular Weight | 245.27 g/mol | [1][4] |

| Appearance | Solid (presumed) | General knowledge |

| Purity | Typically ≥95% - 98% | [5][6] |

| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C) is recommended. | [4] |

Synthesis and Experimental Protocols

A plausible synthetic approach would involve the construction of the chiral morpholine ring followed by the introduction or modification of the acetic acid side chain. Key strategies in the synthesis of chiral morpholines often involve asymmetric synthesis or the use of chiral starting materials.[10]

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis of chiral morpholine derivatives, which could be adapted for this compound. This often involves the cyclization of a chiral amino alcohol precursor.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of norepinephrine reuptake inhibitors (NRIs).[11] Specifically, it is a building block for creating analogs of the drug reboxetine.[12]

Role in the Synthesis of Reboxetine Analogs

Reboxetine is a selective norepinephrine reuptake inhibitor used in the treatment of clinical depression. The development of analogs with improved efficacy, selectivity, or pharmacokinetic profiles is an active area of research.[11] this compound provides the chiral morpholine core, which is crucial for the desired stereospecific interactions with the norepinephrine transporter (NET).

The general workflow for its application in synthesizing a target molecule, such as a reboxetine analog, is depicted below.

Caption: Workflow for the use of this compound in synthesis.

Signaling Pathway Involvement

While this compound itself is not directly involved in signaling pathways, the molecules synthesized from it, such as reboxetine analogs, target the norepinephrine transporter (NET). By inhibiting the reuptake of norepinephrine from the synaptic cleft, these compounds increase the concentration of this neurotransmitter, leading to enhanced noradrenergic signaling. This mechanism is central to their therapeutic effects in conditions like depression and ADHD.

The logical relationship of its synthetic product's mechanism of action is outlined below.

Caption: Logical pathway of the therapeutic target of reboxetine analogs.

Analytical Data

Detailed analytical data such as 1H NMR, 13C NMR, and HPLC are typically provided by the supplier for a specific batch of the compound. Researchers should request these documents to confirm the identity and purity of their material. While specific spectra are not publicly available, typical chemical shifts in 1H NMR for the morpholine ring protons would be expected in the range of 2.5-4.0 ppm, with the Boc group protons appearing around 1.4 ppm.

Conclusion

This compound is a valuable chiral building block for the synthesis of pharmacologically active molecules, most notably for analogs of the norepinephrine reuptake inhibitor reboxetine. Its stereochemically defined structure is essential for achieving the desired biological activity and selectivity. While detailed public data on its synthesis and physical properties are limited, its importance in medicinal chemistry is well-established. Future research may lead to the development of more efficient synthetic routes and the discovery of new applications for this versatile compound in the creation of novel therapeutics.

References

- 1. (R)-N-BOC-2-吗啉乙酸 CAS#: 1257848-48-8 [m.chemicalbook.com]

- 2. This compound | 1257848-48-8 [chemicalbook.com]

- 3. (R)-N-BOC-2-吗啉乙酸 | 1257848-48-8 [m.chemicalbook.com]

- 4. This compound - CAS:1257848-48-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. aceschem.com [aceschem.com]

- 6. CAS 1257848-48-8 | (R)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid - Synblock [synblock.com]

- 7. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. banglajol.info [banglajol.info]

- 11. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-N-Boc-Morpholine-2-acetic acid molecular weight and formula

Abstract

This technical guide provides essential physicochemical data for (R)-N-Boc-Morpholine-2-acetic acid, a key building block in synthetic organic chemistry and drug discovery. The document outlines its molecular formula and weight, presents a general workflow for its analytical characterization and subsequent use, and briefly describes the experimental protocols involved. This information is intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as (R)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid, is a chiral morpholine derivative protected with a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₉NO₅ | [1][2][3] |

| Molecular Weight | 245.27 g/mol | [1][2][3] |

| CAS Number | 1257848-48-8 | [1][2] |

Standard Workflow for Compound Verification and Application

The successful application of this compound in a synthetic route is predicated on the verification of its identity and purity. The following diagram illustrates a standard logical workflow from compound reception to its use in a downstream application.

Caption: General workflow for quality control and synthetic use of a chemical reagent.

Overview of Experimental Protocols

The workflow diagram references several key analytical techniques essential for the validation of chemical compounds like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Purpose : To elucidate the molecular structure of the compound. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. The resulting spectra serve as a fingerprint for the compound, confirming the connectivity of atoms and the presence of key functional groups (e.g., the Boc group, the morpholine ring, and the acetic acid moiety).

-

Methodology : A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses is recorded to generate a spectrum.

-

-

Mass Spectrometry (MS) :

-

Purpose : To confirm the molecular weight of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) are used to measure the mass-to-charge ratio of the ionized compound, which should correspond to the calculated molecular weight (245.27 g/mol ). HRMS provides a highly accurate mass measurement, further confirming the elemental composition.

-

Methodology : The sample is introduced into an ion source, ionized, and the resulting ions are separated based on their mass-to-charge ratio by an analyzer. The data is then presented as a mass spectrum.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Purpose : To determine the purity of the compound. HPLC separates the sample into its individual components, allowing for the quantification of the main peak (the desired compound) relative to any impurities. This is critical to ensure that side products from synthesis or degradation products are not carried into subsequent reactions.

-

Methodology : The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and components separate based on their differential partitioning between the two phases. A detector (e.g., UV-Vis) quantifies the components as they elute.

-

References

Elucidating the Structure of (R)-N-Boc-Morpholine-2-acetic acid: A Technical Guide

Authored for researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structural elucidation of (R)-N-Boc-Morpholine-2-acetic acid. By integrating spectroscopic data and detailed experimental protocols, this document serves as a comprehensive resource for the characterization of this important chiral building block.

This compound, a key intermediate in medicinal chemistry, possesses a defined stereochemistry that is crucial for its application in the synthesis of pharmacologically active molecules. Accurate confirmation of its structure and stereochemical integrity is paramount. This guide outlines the standard analytical workflow and interpretation of spectroscopic data necessary for its unambiguous identification.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These constants are critical for preliminary identification and for ensuring sample purity.

| Property | Value | Reference |

| CAS Number | 1257848-48-8 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₅ | [1] |

| Molecular Weight | 245.27 g/mol | [1] |

| Appearance | White to off-white solid | Typical |

| Melting Point | Not available | |

| Optical Rotation | Not available |

Spectroscopic Data Analysis

The structural backbone of the molecule is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the expected spectral features. Note that while a definitive public source for all spectra of the (R)-enantiomer is unavailable, the provided ¹H NMR data for the (S)-enantiomer is identical, and other data are based on established principles for morpholine derivatives.[3]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environments and their connectivity. The spectrum of the enantiomeric compound, (S)-N-Boc-Morpholine-2-acetic acid, is used for this analysis, as the proton environments are identical to the (R)-enantiomer.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.5 | Broad Singlet | 1H | H -O (Carboxylic Acid) |

| ~4.05 | Multiplet | 1H | CH -2 (Ring) |

| ~3.88 | Multiplet | 1H | CH -6eq (Ring) |

| ~3.65 | Multiplet | 1H | CH -5eq (Ring) |

| ~3.45 | Multiplet | 1H | CH -6ax (Ring) |

| ~3.00 | Multiplet | 1H | CH -3eq (Ring) |

| ~2.70 | Multiplet | 1H | CH -3ax (Ring) |

| ~2.60 | Multiplet | 2H | CH ₂ (Acetic Acid) |

| 1.47 | Singlet | 9H | C(CH ₃)₃ (Boc) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The morpholine ring protons exhibit complex splitting patterns due to axial and equatorial positions in its preferred chair conformation.[3]

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) is used to identify all unique carbon environments within the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~175.0 | C =O (Carboxylic Acid) |

| ~155.0 | C =O (Boc) |

| ~80.5 | C (CH₃)₃ (Boc) |

| ~72.0 | C -2 (Ring) |

| ~67.0 | C -6 (Ring) |

| ~45.0 | C -5 (Ring) |

| ~42.0 | C -3 (Ring) |

| ~38.0 | C H₂ (Acetic Acid) |

| 28.4 | C(C H₃)₃ (Boc) |

Note: These are predicted chemical shifts based on typical values for N-Boc protected morpholine structures.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a common method.

Predicted Mass Spectrometry Data (ESI)

| m/z | Ion |

|---|---|

| 246.13 | [M+H]⁺ |

| 268.11 | [M+Na]⁺ |

| 244.12 | [M-H]⁻ |

| 189.08 | [M - C₄H₉O]⁻ (Loss of tert-butoxy) |

| 144.06 | [M - C₅H₉O₂]⁻ (Loss of Boc group) |

Note: Predicted m/z values are based on the exact mass of the compound.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~2975 | C-H stretch (Aliphatic) |

| ~1740 | C=O stretch (Carboxylic Acid) |

| ~1690 | C=O stretch (Boc carbamate) |

| ~1160 | C-O stretch (Ether) |

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are standard operating procedures for the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (20-25 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire several thousand scans using proton decoupling to enhance signal-to-noise.

-

Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

Instrumentation:

-

Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Chromatography: Use a C18 reverse-phase column. Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

-

Mass Spectrometry: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum on an FTIR spectrometer.

-

Collect data over the range of 4000-400 cm⁻¹.

-

Perform a background scan before running the sample. Average at least 16 scans for both the background and the sample for a good quality spectrum.

-

Workflow and Logic Diagrams

Visual representations of the experimental and analytical processes can clarify the workflow for structure elucidation.

References

- 1. CAS 1257848-48-8 | (R)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid - Synblock [synblock.com]

- 2. This compound | 1257848-48-8 [chemicalbook.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]

- 5. PubChemLite - 2-(4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid (C11H19NO5) [pubchemlite.lcsb.uni.lu]

1H NMR spectrum of (R)-N-Boc-Morpholine-2-acetic acid

A comprehensive technical guide to the ¹H NMR spectrum of (R)-N-Boc-Morpholine-2-acetic acid, prepared for researchers, scientists, and professionals in drug development.

This document provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific compound, the data presented herein is a prediction based on the analysis of closely related structures and established principles of NMR spectroscopy. This guide includes a predicted data table, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in understanding the molecular structure and proton environments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted spectrum is based on data from analogous compounds, including N-Boc protected amino acids and various morpholine derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | 4.0 - 4.2 | m | - | 1H |

| H-3a (axial) | 2.8 - 3.0 | dt | J ≈ 12.0, 3.5 | 1H |

| H-3b (equatorial) | 3.8 - 4.0 | dd | J ≈ 12.0, 3.0 | 1H |

| H-5a (axial) | 3.2 - 3.4 | td | J ≈ 12.0, 3.0 | 1H |

| H-5b (equatorial) | 3.9 - 4.1 | br d | J ≈ 12.0 | 1H |

| H-6a (axial) | 3.5 - 3.7 | t | J ≈ 11.0 | 1H |

| H-6b (equatorial) | 3.8 - 4.0 | dd | J ≈ 11.0, 3.0 | 1H |

| CH₂ (acetic acid) | 2.5 - 2.8 | m | - | 2H |

| Boc (-C(CH₃)₃) | ~1.45 | s | - | 9H |

| COOH | > 10.0 | br s | - | 1H |

Experimental Protocol

The following is a detailed protocol for obtaining the ¹H NMR spectrum of this compound. This protocol is adapted from standard procedures for similar N-Boc protected amino acids.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may affect the chemical shifts, particularly for the acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity and obtain a sharp, symmetrical solvent peak.

3. ¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: Appropriate range to cover all expected proton signals (e.g., -1 to 13 ppm)

-

Acquisition time: 2-4 seconds

-

4. Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integrate all peaks to determine the relative number of protons for each signal.

Visualizations

The following diagrams illustrate the chemical structure and proton environments of this compound.

Caption: Chemical structure of this compound.

Purity Analysis of (R)-N-Boc-Morpholine-2-acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of (R)-N-Boc-Morpholine-2-acetic acid, a chiral building block of significant interest in pharmaceutical development. Ensuring the chemical and stereochemical purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, detailed experimental protocols for key analytical techniques, and best practices for data presentation.

Impurity Profiling

The purity of this compound is determined by the presence of various process-related and degradation impurities. A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common synthetic pathways to this compound start from either (R)-2-(hydroxymethyl)morpholine or (R)-morpholine-2-carboxylic acid.

Based on these synthetic routes, a profile of potential impurities can be anticipated:

-

Enantiomeric Impurity: The most critical impurity is the (S)-enantiomer, (S)-N-Boc-Morpholine-2-acetic acid. Its presence can lead to undesired pharmacological effects or reduced efficacy of the target molecule.

-

Starting Materials: Unreacted starting materials such as (R)-2-(hydroxymethyl)morpholine or (R)-morpholine-2-carboxylic acid may be present in the final product.

-

Reagents and Byproducts from Boc-Protection: The protection step using di-tert-butyl dicarbonate ((Boc)₂O) can introduce impurities like tert-butanol and unreacted (Boc)₂O.

-

Solvent Residues: Residual solvents used during the synthesis and purification steps are common inorganic impurities.

-

Degradation Products: The stability of the molecule under storage and handling conditions should be considered, as degradation can lead to the formation of new impurities.

A summary of typical purity specifications and potential impurities is presented in Table 1.

Table 1: Typical Purity Specifications and Potential Impurities for this compound

| Parameter | Specification | Analytical Technique(s) |

| Appearance | White to off-white solid | Visual Inspection |

| Assay (by Titration) | ≥ 98.0% | Acid-Base Titration |

| Chemical Purity (HPLC) | ≥ 98.0% | Reversed-Phase HPLC |

| Enantiomeric Purity | ≥ 99.0% e.e. | Chiral HPLC |

| (S)-Enantiomer | ≤ 0.5% | Chiral HPLC |

| Residual Solvents | Per ICH Guidelines | Gas Chromatography (GC-HS) |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Identification | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spec. |

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity analysis of this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the primary technique for determining the enantiomeric purity of this compound. The separation of enantiomers is achieved using a chiral stationary phase (CSP). For N-Boc protected amino acids, macrocyclic glycopeptide-based (e.g., vancomycin, teicoplanin) and polysaccharide-based (e.g., cellulose or amylose derivatives) CSPs are highly effective.[1][2]

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm, or a similar polysaccharide-based chiral column.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a modifier like trifluoroacetic acid (TFA). A typical starting condition is n-Hexane:IPA:TFA (90:10:0.1, v/v/v). The mobile phase composition may require optimization for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

System Suitability: Inject a racemic mixture of N-Boc-Morpholine-2-acetic acid to confirm the resolution between the (R) and (S) enantiomers. The resolution should be ≥ 1.5.

-

Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Table 2: Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak IA, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structural integrity of this compound and for identifying and quantifying certain impurities. Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule.

Experimental Protocol:

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include the singlet for the nine protons of the Boc group (around 1.4 ppm), the multiplets for the morpholine ring protons, and the methylene protons of the acetic acid side chain.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Diagnostic signals include those for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary and methyl carbons of the Boc group, and the carbons of the morpholine ring.

-

Purity Assessment: The presence of unexpected signals may indicate impurities. The relative integration of signals can be used to quantify impurities if their structures are known and they have well-resolved protons.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Assignment | Approximate Chemical Shift (ppm) |

| ¹H | -(CH₃)₃ (Boc) | 1.45 (s, 9H) |

| -CH₂- (morpholine) | 2.6 - 4.2 (m) | |

| -CH₂-COOH | 2.5 - 2.8 (m, 2H) | |

| -COOH | 10-12 (br s, 1H) | |

| ¹³C | -(C H₃)₃ (Boc) | ~28.4 |

| -C (CH₃)₃ (Boc) | ~80.5 | |

| -CH₂- (morpholine) | ~43-70 | |

| -C H₂-COOH | ~40.0 | |

| -C OOH | ~175.0 | |

| -C =O (Boc) | ~155.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Ionization Mode: Both positive and negative ion modes should be evaluated. In positive mode, the protonated molecule [M+H]⁺ is expected at m/z 246.13. In negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 244.11.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to study the fragmentation pattern. A characteristic loss of the Boc group (100 Da) or isobutylene (56 Da) is expected.

Table 4: Expected Mass Spectrometry Data

| Ionization Mode | Expected Ion | m/z (calculated) |

| ESI+ | [M+H]⁺ | 246.13 |

| [M+Na]⁺ | 268.11 | |

| ESI- | [M-H]⁻ | 244.11 |

Data Presentation

For clarity and ease of comparison, all quantitative data should be summarized in well-structured tables. An example of a comprehensive purity data summary is provided in Table 5.

Table 5: Summary of Purity Analysis for a Batch of this compound

| Test | Method | Specification | Result |

| Appearance | Visual | White to off-white solid | Conforms |

| Assay (by Titration) | Acid-Base Titration | ≥ 98.0% | 99.2% |

| Chemical Purity (HPLC) | RP-HPLC | ≥ 98.0% | 99.5% |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% e.e. | 99.8% e.e. |

| (S)-Enantiomer | Chiral HPLC | ≤ 0.5% | 0.1% |

| Residual Solvents (IPA) | GC-HS | ≤ 5000 ppm | 850 ppm |

| Water Content | Karl Fischer | ≤ 0.5% | 0.2% |

| ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |

| Mass Spectrum (ESI+) | Mass Spectrometry | [M+H]⁺ = 246.13 | Found: 246.13 |

By following the detailed methodologies and data presentation guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure a robust and comprehensive purity assessment of this compound, a critical step in the development of safe and effective pharmaceuticals.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

(R)-N-Boc-Morpholine-2-acetic acid material safety data sheet (MSDS)

This technical guide provides a comprehensive overview of (R)-N-Boc-Morpholine-2-acetic acid (CAS No. 1257848-48-8), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological and pharmacokinetic properties.[1][2] This guide summarizes the available material safety data, outlines a plausible synthetic strategy, and discusses its potential applications in the synthesis of complex drug candidates.

Chemical and Physical Properties

This compound is a derivative of morpholine, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an acetic acid moiety at the 2-position, with a defined (R)-stereochemistry. While specific experimentally determined physical properties are not widely reported in the literature, the following table summarizes its key identifiers.

| Property | Value | Source |

| CAS Number | 1257848-48-8 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₉NO₅ | [4][5][6] |

| Molecular Weight | 245.27 g/mol | [4][5][6] |

| Melting Point | No data available | |

| Boiling Point | No data available | [4][6] |

| Density | No data available | [6] |

| Solubility | No data available | |

| Appearance | Solid (presumed) |

Material Safety and Toxicological Profile

The safety profile for this compound is based on data from suppliers and is typical for this class of chemical compounds. No specific toxicological studies, such as LD50 data, are publicly available. Standard laboratory precautions should be observed when handling this material.

GHS Hazard and Precautionary Statements:

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| STOT - Single Exposure | H335: May cause respiratory irritation |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[8]

-

In case of exposure:

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Inhalation: Move the person into fresh air.

-

Experimental Protocols: Synthetic Approach

Caption: Plausible synthetic workflow for the precursor (R)-N-Boc-morpholine-2-carboxylic acid.

This synthetic pathway begins with the construction of a racemic morpholine precursor, followed by a key enzymatic resolution step to separate the enantiomers. The desired (R)-enantiomer is then subjected to protecting group exchange and hydrolysis to yield the carboxylic acid. A subsequent homologation step would be required to convert the carboxylic acid to the target acetic acid derivative.

Role in Drug Discovery and Development

This compound is not known to possess intrinsic biological activity. Instead, it serves as a valuable chiral building block for the synthesis of more complex molecules in drug discovery. The morpholine ring is considered a "privileged scaffold" because it is present in a wide array of approved drugs and biologically active compounds.[1][9] Its inclusion in a molecule can improve physicochemical properties such as solubility, metabolic stability, and bioavailability.[2]

The defined (R)-stereochemistry of this building block is crucial for creating stereospecific interactions with biological targets like enzymes and receptors, which is a cornerstone of modern drug design.

Caption: Role of chiral building blocks in the drug discovery pipeline.

Biological Targets and Signaling Pathways

There is no direct evidence in the scientific literature linking this compound to any specific biological targets or signaling pathways. However, the broader class of morpholine-containing molecules has been shown to interact with a diverse range of targets. These include, but are not limited to, kinases, G-protein coupled receptors (GPCRs), and various enzymes.[2][10] The morpholine moiety can act as a key component of a pharmacophore, contributing to binding affinity and selectivity.

Caption: General role of the morpholine scaffold in drug-target interactions.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1257848-48-8 [chemicalbook.com]

- 4. CAS 1257848-48-8 | (R)-2-(4-(tert-Butoxycarbonyl)morpholin-2-yl)acetic acid - Synblock [synblock.com]

- 5. aceschem.com [aceschem.com]

- 6. This compound - CAS:1257848-48-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. Error-系统IO操作失败 [bio-fount.com]

- 8. N-Boc-morpholine-2-carboxylic acid | 189321-66-2 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

A Technical Guide to (R)-N-Boc-Morpholine-2-acetic acid: Synthesis, Applications, and Commercial Sourcing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-N-Boc-Morpholine-2-acetic acid, a valuable chiral building block in medicinal chemistry. The document details its commercial availability, synthesis, and applications, with a focus on its role in the development of norepinephrine reuptake inhibitors.

Commercial Availability

This compound is available from a range of chemical suppliers. The following table summarizes key information from prominent vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sunway Pharm Ltd | 1257848-48-8 | C₁₁H₁₉NO₅ | 245.27 |

| Santa Cruz Biotechnology | 766539-28-0 | C₁₁H₁₉NO₅ | 245.27 |

| Sigma-Aldrich | 189321-66-2 | C₁₀H₁₇NO₅ | 231.25 |

| Apollo Scientific | 868689-63-8 | Not specified | Not specified |

| Fluorochem | 1257850-82-0 | C₁₁H₁₉NO₅ | 245.27 |

Synthesis and Physicochemical Properties

This compound is a white to off-white solid. Its synthesis as a key intermediate for reboxetine analogs has been described in the scientific literature.

Enantioselective Synthesis Protocol

An established method for the synthesis of (R)-N-Boc-morpholine-2-carboxylic acid involves an enzyme-catalyzed kinetic resolution of a racemic ester precursor. The following is a summary of the key steps:

-

Preparation of Racemic Ester: The synthesis begins with the preparation of a racemic morpholine ester, such as racemic n-butyl 4-benzylmorpholine-2-carboxylate.

-

Enzyme-Catalyzed Kinetic Resolution: A highly selective enzyme is used to resolve the racemic ester, leading to the enantiomerically pure (R)-ester.

-

N-Protecting Group Exchange: The N-benzyl protecting group is exchanged for a Boc (tert-butoxycarbonyl) group.

-

Ester Hydrolysis: The final step involves the base-catalyzed hydrolysis of the ester to yield (R)-N-Boc-morpholine-2-carboxylic acid.

This enantioselective approach allows for the production of the desired (R)-enantiomer with high chiral purity.

Applications in Medicinal Chemistry and Drug Discovery

The morpholine scaffold is considered a "privileged structure" in drug discovery due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates. This compound serves as a crucial chiral building block for the synthesis of various biologically active molecules.

Synthesis of Reboxetine Analogs and Norepinephrine Reuptake Inhibitors

A primary application of this compound is in the synthesis of reboxetine analogs. Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of clinical depression. The morpholine moiety is a key structural feature of reboxetine and its analogs, contributing to their binding affinity and selectivity for the norepinephrine transporter (NET).

The synthesis of these analogs typically involves the coupling of the carboxylic acid group of this compound with an appropriate amine, followed by further chemical modifications.

Incorporation into Peptides as a Non-Natural Amino Acid

As a Boc-protected amino acid derivative, this compound can be incorporated into peptide chains as a non-natural amino acid using solid-phase peptide synthesis (SPPS). The incorporation of such non-standard building blocks can introduce unique conformational constraints and functionalities into peptides, potentially enhancing their stability, potency, and target selectivity.

The following is a general protocol for the coupling of this compound to a resin-bound peptide using Boc-based solid-phase peptide synthesis.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Deprotection solution (e.g., Trifluoroacetic acid - TFA in dichloromethane - DCM)

-

Washing solvents (e.g., DMF, DCM, isopropanol)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Boc Deprotection: Remove the N-terminal Boc protecting group from the peptide-resin using a solution of TFA in DCM.

-

Washing: Thoroughly wash the resin with DCM, isopropanol, and DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of DIPEA in DMF.

-

Washing: Wash the resin with DMF.

-

Coupling:

-

Pre-activate this compound by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Role in Modulating Norepinephrine Signaling

As a key component of norepinephrine reuptake inhibitors, the this compound scaffold plays an indirect but critical role in modulating noradrenergic signaling pathways.

Norepinephrine Transporter (NET) Inhibition Pathway

The primary mechanism of action of drugs derived from this building block, such as reboxetine, is the inhibition of the norepinephrine transporter (NET). The following diagram illustrates the signaling pathway affected by NET inhibition.

Caption: Norepinephrine transporter inhibition pathway.

The workflow for utilizing this compound in the synthesis of a norepinephrine reuptake inhibitor and its subsequent biological effect is outlined below.

Caption: Drug development workflow.

The Strategic Role of Boc Protection in Morpholine Acetic Acid Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis and application of morpholine acetic acid derivatives. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their favorable physicochemical and metabolic properties. The strategic use of Boc protection enables precise chemical manipulations, making N-Boc-morpholine acetic acids versatile building blocks for complex bioactive molecules.

Core Concepts: The Function of Boc Protection

The Boc group is an acid-labile protecting group predominantly used for amines. In the context of morpholine acetic acid, it temporarily masks the secondary amine of the morpholine ring. This protection serves several critical functions:

-

Preventing Unwanted Reactivity: The morpholine nitrogen is nucleophilic and can interfere with reactions intended for the carboxylic acid moiety, such as amide bond formation or esterification. Boc protection effectively deactivates this nucleophilicity.

-

Enhancing Solubility: The lipophilic nature of the tert-butyl group can improve the solubility of the morpholine acetic acid scaffold in organic solvents commonly used in synthesis.

-

Enabling Orthogonal Synthesis: The Boc group's stability in basic and nucleophilic conditions, coupled with its easy removal under acidic conditions, allows for selective deprotection in the presence of other protecting groups (e.g., Fmoc, Cbz), a cornerstone of modern peptide and complex molecule synthesis.

Synthesis and Characterization of N-Boc-Morpholine Acetic Acid Derivatives

N-Boc-morpholine acetic acid exists as two primary positional isomers: N-Boc-morpholine-2-acetic acid and N-Boc-morpholine-3-acetic acid, each with potential for stereoisomerism. The synthesis of these compounds typically involves the protection of the corresponding morpholine acetic acid or its precursor.

Quantitative Data Summary

The following table summarizes key quantitative data for representative N-Boc-morpholine acetic acid derivatives. Please note that while CAS numbers and molecular formulas are well-documented, comprehensive, directly comparable experimental data such as yields and specific spectroscopic shifts can vary between synthetic routes and are not always available in a consolidated format.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity | Physical Form |

| N-Boc-morpholine-2-acetic acid | 766539-28-0 | C₁₁H₁₉NO₅ | 245.27 | >97% | Solid |

| (S)-N-Boc-morpholine-2-acetic acid | 1257850-82-0 | C₁₁H₁₉NO₅ | 245.27 | 97% | Solid |

| (R)-N-Boc-morpholine-2-acetic acid | 1257848-48-8 | C₁₁H₁₉NO₅ | 245.27 | - | - |

| N-Boc-morpholine-3-acetic acid | - | C₁₁H₁₉NO₅ | 245.27 | - | - |

| (S)-N-Boc-morpholine-3-acetic acid | 813433-76-0 | C₁₁H₁₉NO₅ | 245.27 | - | - |

| (R)-4-Boc-morpholine-3-carboxylic acid* | 869681-70-9 | C₁₀H₁₇NO₅ | 231.25 | >96% (NMR) | Powder/Crystals |

*Note: (R)-4-Boc-morpholine-3-carboxylic acid is a closely related derivative, and its data is included for reference.

Experimental Protocols

General Protocol for Boc Protection of Morpholine Acetic Acid

This protocol is a representative procedure based on standard methods for the N-Boc protection of amino acids.

Materials:

-

Morpholine-2-acetic acid or Morpholine-3-acetic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Dioxane and Water (or Tetrahydrofuran)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the morpholine acetic acid derivative in a mixture of dioxane and water (e.g., 1:1 v/v).

-

Basification: Cool the solution to 0 °C in an ice bath and add the base (e.g., NaOH) portion-wise, ensuring the temperature remains low.

-

Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate in dioxane (or the reaction solvent) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Wash the remaining aqueous solution with a non-polar solvent like ethyl acetate to remove unreacted Boc₂O and byproducts.

-

Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to a pH of approximately 2-3.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-morpholine acetic acid.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol for Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.

Materials:

-

N-Boc-morpholine acetic acid derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (optional, e.g., anisole, triisopropylsilane)

Procedure:

-

Dissolution: Dissolve the N-Boc protected compound in dichloromethane.

-

Acid Treatment: Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C. If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger can be added.

-

Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

-

Work-up:

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

-

Visualizing Workflows and Applications

The following diagrams, generated using Graphviz, illustrate the key processes and the role of N-Boc-morpholine acetic acid in synthetic chemistry.

Conclusion

The use of Boc protection for morpholine acetic acid is a fundamental and enabling strategy in modern organic synthesis and drug discovery. It provides a robust and reliable method to temporarily mask the reactive morpholine nitrogen, thereby facilitating the selective functionalization of the acetic acid side chain. This control is essential for the construction of more complex molecules, including peptides, PROTACs, and other therapeutics where the morpholine moiety is incorporated to enhance pharmacological properties. The straightforward nature of both the protection and deprotection steps ensures that N-Boc-morpholine acetic acids will remain valuable and frequently utilized building blocks for the foreseeable future in the quest for novel and effective pharmaceuticals.

Stereochemistry of (R)-N-Boc-Morpholine-2-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-N-Boc-Morpholine-2-acetic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold and defined stereochemistry at the C2 position make it a valuable building block for the synthesis of complex biologically active molecules, including analogs of the selective norepinephrine reuptake inhibitor, reboxetine. This technical guide provides an in-depth overview of the stereochemistry, synthesis, and analytical characterization of this important chiral intermediate.

Physicochemical and Stereochemical Properties

This compound, with the CAS number 1257848-48-8, possesses a single stereocenter at the second position of the morpholine ring, leading to its chiroptical properties. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and prevents unwanted side reactions during synthetic manipulations.

Table 1: Physicochemical Data

| Property | Value |

| CAS Number | 1257848-48-8[1] |

| Molecular Formula | C₁₁H₁₉NO₅ |

| Molecular Weight | 245.27 g/mol |

| Appearance | Solid (Typical) |

| Optical Rotation ([α]D) | Data not available in searched literature. |

| Enantiomeric Excess (ee) | Typically >99% when synthesized via enzymatic kinetic resolution. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While complete spectra are not publicly available, typical chemical shifts and absorption ranges for related morpholine structures can be inferred.

Table 2: Spectroscopic Data Summary

| Technique | Observed/Expected Data |

| ¹H NMR | Data not available in searched literature. Expected signals for Boc group (~1.4 ppm), morpholine ring protons (2.5-4.0 ppm), and the acetic acid methylene and methine protons. |

| ¹³C NMR | Data not available in searched literature. Expected signals for Boc group carbons (~28, 80 ppm), morpholine ring carbons (varying shifts), and the carboxylic acid carbonyl (~175 ppm). |

| IR Spectroscopy | Data not available in searched literature. Expected characteristic absorptions for C=O (carboxylic acid and carbamate), C-O-C (ether), and C-H bonds. |

| Mass Spectrometry | Data not available in searched literature. Expected molecular ion peak and fragmentation patterns corresponding to the loss of the Boc group and other fragments. |

Synthesis and Stereochemical Control

The enantioselective synthesis of this compound is most effectively achieved through an enzyme-catalyzed kinetic resolution of a racemic precursor. This method allows for the preparation of the desired (R)-enantiomer with high optical purity.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Racemic n-butyl 4-benzylmorpholine-2-carboxylate

This procedure follows the general steps outlined in the literature for the synthesis of the racemic precursor.

-

Step 1: Condensation and Cyclization. N-benzylethanolamine is condensed with 2-chloroacrylonitrile. The resulting intermediate is then cyclized using potassium tert-butoxide (t-BuOK) to yield the racemic morpholine nitrile.

-

Step 2: Alcoholysis. The racemic morpholine nitrile undergoes alcoholysis with n-butanol in the presence of concentrated sulfuric acid to produce racemic n-butyl 4-benzylmorpholine-2-carboxylate.

Enzyme-Catalyzed Kinetic Resolution

This protocol details the separation of the enantiomers of the racemic ester.

-

Materials: Racemic n-butyl 4-benzylmorpholine-2-carboxylate, Candida rugosa lipase, tert-butyl methyl ether (t-BuOMe), water.

-

Procedure:

-

A solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate in t-BuOMe is added to a solution of Candida rugosa lipase in water.

-

The biphasic mixture is stirred vigorously at room temperature for 24-30 hours. The reaction progress is monitored by HPLC.

-

Upon completion, the organic and aqueous phases are separated.

-

The organic layer, containing the unreacted (R)-ester, is washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to yield (R)-n-butyl 4-benzylmorpholine-2-carboxylate with high enantiomeric excess (>99%).

-

The aqueous layer contains the hydrolyzed (S)-4-benzylmorpholine-2-carboxylic acid.

-

Synthesis of this compound

This procedure describes the conversion of the resolved (R)-ester to the final product.

-

Step 1: N-Benzyl to N-Boc Exchange. The N-benzyl protecting group of (R)-n-butyl 4-benzylmorpholine-2-carboxylate is exchanged for an N-Boc group.

-

Step 2: Ester Hydrolysis. The n-butyl ester of the resulting N-Boc intermediate is hydrolyzed using a base to yield this compound.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of the resolved ester and the final product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this determination.

Chiral HPLC Workflow

Caption: Workflow for chiral HPLC analysis.

A typical method for determining the enantioselectivity of the kinetic resolution involves a Chiralcel OJ-H column with a mobile phase of hexane and ethanol containing a small amount of trifluoroacetic acid.

Applications in Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug candidates. This compound serves as a key chiral building block for introducing this scaffold with a defined stereochemistry. Its primary application is in the synthesis of reboxetine analogs, which are investigated for their potential as norepinephrine reuptake inhibitors in the treatment of depression and other neurological disorders. The stereochemistry at the C2 position is crucial for the biological activity of these analogs.

Conclusion

This compound is a valuable chiral intermediate whose stereochemical integrity is paramount for its application in the synthesis of pharmacologically active compounds. The use of enzyme-catalyzed kinetic resolution provides an efficient and highly selective method for its preparation. This guide has summarized the key stereochemical features, synthetic strategies, and analytical methods relevant to this important molecule, providing a valuable resource for researchers in the field of drug discovery and development.

References

Chiral Morpholine Building Blocks: A Technical Guide for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable physicochemical and pharmacological properties. The inherent chirality of these building blocks plays a crucial role in defining the stereochemistry of the final drug molecule, which in turn dictates its efficacy, selectivity, and safety profile. The morpholine ring, with its ether oxygen and secondary amine, can engage in key hydrogen bonding interactions with biological targets and improve pharmacokinetic properties such as aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of the synthesis of chiral morpholine building blocks, their application in drug discovery, and detailed experimental protocols for their preparation.

Asymmetric Synthesis of Chiral Morpholines

The enantioselective synthesis of morpholines is a critical aspect of their application in drug development. Several powerful strategies have been developed to access these chiral heterocycles with high levels of stereocontrol.

Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient method for preparing 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholines.[1][2][3] This approach utilizes a rhodium catalyst complexed with a chiral bisphosphine ligand to achieve high yields and excellent enantioselectivities.[1][2][3]

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [4][5]

| Entry | Substrate (R) | Catalyst (mol%) | Solvent | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1) | DCM | 30 | 24 | >99 | 92 |

| 2 | 4-Fluorophenyl | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1) | DCM | 30 | 24 | >99 | 92 |

| 3 | 4-Chlorophenyl | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1) | DCM | 30 | 24 | >99 | 93 |

| 4 | 4-Bromophenyl | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1) | DCM | 30 | 24 | >99 | 94 |

| 5 | 2-Naphthyl | [Rh(COD)₂]SbF₆ / (R,R,R)-SKP (1) | DCM | 30 | 24 | >99 | 99 |

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A one-pot, two-step catalytic process involving hydroamination followed by asymmetric transfer hydrogenation provides an efficient route to 3-substituted chiral morpholines.[6] This tandem reaction starts with an aminoalkyne substrate, which first undergoes a titanium-catalyzed intramolecular hydroamination to form a cyclic imine. This intermediate is then reduced in situ using a chiral ruthenium catalyst.[6]

Organocatalytic Enantioselective Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of chiral morpholines. For instance, the enantioselective synthesis of C3-substituted morpholinones can be achieved through a domino [4 + 2] heteroannulation and a 1,2-aryl/alkyl shift catalyzed by a chiral phosphoric acid.[7] Additionally, β-morpholine amino acids have been developed as a new class of organocatalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins, demonstrating excellent conversion and diastereoselectivity.[8]

Applications in Drug Discovery

The unique structural and electronic properties of the chiral morpholine moiety have led to its incorporation into numerous approved drugs and clinical candidates across various therapeutic areas.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

(S,S)-Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[9][10] Its therapeutic effect is derived from blocking the norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft.[11][12]

Mechanism of action of Reboxetine.

Aprepitant: An NK1 Receptor Antagonist

Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[13][14] The chiral morpholine core is a key structural feature of aprepitant, contributing to its high affinity and selectivity for the NK₁ receptor.[13] The synthesis of aprepitant has been a subject of significant process development to improve efficiency and reduce environmental impact.[15]

Inhibitors of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[16][17] The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, where the oxygen atom often forms a critical hydrogen bond in the kinase active site.[16][18]

PI3K/Akt/mTOR signaling pathway and inhibition.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines[4]

To a solution of the 2-substituted dehydromorpholine (0.2 mmol) and [Rh(COD)₂]SbF₆ (1.0 mol%) in anhydrous and degassed dichloromethane (2 mL) is added a solution of the chiral ligand (e.g., (R,R,R)-SKP, 1.05 mol%) in dichloromethane. The mixture is stirred at room temperature for 30 minutes. The resulting solution is then transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm. The reaction is stirred at room temperature for 24 hours. After carefully releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral 2-substituted morpholine. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Tandem Hydroamination-Asymmetric Transfer Hydrogenation[6]

Hydroamination Step: In a glovebox, a vial is charged with the aminoalkyne substrate (0.2 mmol), a titanium catalyst (e.g., Ti(NMe₂)₄, 10 mol%), and anhydrous toluene (1.0 mL). The vial is sealed and the mixture is stirred at 110 °C for 24 hours. The reaction is then cooled to room temperature.

Asymmetric Transfer Hydrogenation Step: To the cooled reaction mixture from the hydroamination step is added a solution of a chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 1 mol%) in a formic acid/triethylamine azeotropic mixture (5:2, 0.5 mL). The reaction is stirred at room temperature for 12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General workflow for chiral morpholine synthesis.

Conclusion

Chiral morpholine building blocks are indispensable tools in modern drug discovery. The development of robust and efficient asymmetric synthetic methods has enabled access to a wide variety of enantiomerically pure morpholine derivatives. These scaffolds continue to be a source of inspiration for the design of novel therapeutic agents with improved pharmacological profiles. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of these important heterocyclic motifs.

References

- 1. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijamtes.org [ijamtes.org]

- 11. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 12. psychscenehub.com [psychscenehub.com]

- 13. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aprepitant - Wikipedia [en.wikipedia.org]

- 15. chemistryforsustainability.org [chemistryforsustainability.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Detailed Protocols for the Synthesis of (R)-N-Boc-Morpholine-2-acetic acid from (R)-alaninol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the multi-step synthesis of (R)-N-Boc-Morpholine-2-acetic acid, a valuable chiral building block in medicinal chemistry, starting from the readily available chiral precursor, (R)-alaninol. The described synthetic route involves three key transformations: N-protection of the amino alcohol, formation of the morpholine ring via a cyclization reaction, and subsequent oxidation of the primary alcohol to the target carboxylic acid. Detailed experimental protocols for each step are provided, along with a summary of expected yields and characterization data.

Introduction

Chiral morpholine derivatives are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The synthesis of enantiomerically pure morpholines is therefore of significant interest in drug discovery and development. This application note outlines a reliable synthetic pathway to access this compound, a versatile intermediate for further chemical elaboration, beginning with the chiral pool starting material (R)-alaninol.

Overall Synthetic Scheme

The synthesis proceeds through the following three stages:

-

Step 1: N-Boc Protection of (R)-alaninol.

-

Step 2: Cyclization to form (R)-N-Boc-2-(hydroxymethyl)morpholine.

-

Step 3: Oxidation to this compound.

Experimental Protocols

Step 1: Synthesis of (R)-N-tert-butoxycarbonyl-alaninol (2)

This step involves the protection of the amino group of (R)-alaninol (1) with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[1][2][3][4]

Materials:

-

(R)-alaninol (1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (R)-alaninol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure (R)-N-tert-butoxycarbonyl-alaninol (2) as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (4)